molecular formula C11H12N2O B13887183 3-(1-Methylbenzimidazol-2-yl)propanal

3-(1-Methylbenzimidazol-2-yl)propanal

Cat. No.: B13887183
M. Wt: 188.23 g/mol
InChI Key: GEDHWUIHNLQAHI-UHFFFAOYSA-N
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Description

The study of 3-(1-Methylbenzimidazol-2-yl)propanal is situated at the intersection of heterocyclic chemistry and functional group manipulation, two cornerstones of synthetic organic chemistry. The unique arrangement of a methylated benzimidazole (B57391) ring linked to a three-carbon aldehyde chain offers a rich platform for chemical exploration.

Benzimidazole is a bicyclic heterocyclic aromatic organic compound, consisting of a fusion of benzene (B151609) and imidazole (B134444) rings. proquest.com This structural motif is of profound importance in medicinal chemistry and materials science, owing to its presence in a wide array of biologically active compounds and functional materials. The benzimidazole core is a key component of several pharmaceutical agents with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer properties.

The synthetic versatility of the benzimidazole scaffold allows for extensive derivatization at various positions of the ring system, leading to a vast chemical diversity. Common synthetic routes to benzimidazoles involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes. chem-station.com This straightforward approach enables the introduction of a wide range of substituents at the 2-position, thereby modulating the electronic and steric properties of the molecule.

Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a hydrocarbon radical. The aldehyde functionality is one of the most versatile and reactive motifs in organic synthesis. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, making it a linchpin for carbon-carbon bond formation and the construction of more complex molecular frameworks.

Aldehydes serve as crucial synthetic intermediates in a plethora of chemical transformations, including reductions to alcohols, oxidations to carboxylic acids, and participation in various named reactions such as the Wittig, Grignard, and aldol (B89426) reactions. Their ability to be readily converted into a wide range of other functional groups underscores their significance in multistep organic syntheses.

The compound this compound integrates the stable and biologically relevant 1-methylbenzimidazole (B167850) core with the synthetically versatile propanal side chain. The rationale for investigating this specific molecule stems from the potential synergistic effects of these two components. The benzimidazole moiety can impart specific biological activities or act as a directing group in chemical reactions, while the aldehyde functionality provides a reactive handle for further molecular elaboration.

The three-carbon linker between the benzimidazole ring and the aldehyde group offers conformational flexibility, which can be crucial for the molecule's interaction with biological targets or for controlling the stereochemical outcome of subsequent reactions. The presence of the methyl group on one of the benzimidazole nitrogens prevents tautomerization and provides a single, well-defined isomer for study.

Academic research focused on this compound would likely encompass several key objectives:

Development of Efficient Synthetic Routes: A primary goal would be to establish a reliable and high-yielding synthesis of the target molecule. This could involve a multi-step sequence, potentially starting from readily available precursors. A plausible synthetic strategy would be the initial formation of 3-(1-methylbenzimidazol-2-yl)propan-1-ol, followed by a mild oxidation to the desired aldehyde. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) and oxalyl chloride, is a well-established method for the oxidation of primary alcohols to aldehydes under mild conditions, making it a suitable candidate for this transformation. alfa-chemistry.comtcichemicals.comwikipedia.org

Exploration of its Reactivity: A thorough investigation of the chemical reactivity of the aldehyde group in the context of the benzimidazole scaffold would be a central theme. This would involve subjecting the molecule to a range of standard aldehyde reactions to assess the influence of the heterocyclic ring on the reactivity of the propanal moiety.

Application as a Synthetic Building Block: A significant objective would be to utilize this compound as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for its incorporation into larger structures, potentially leading to the discovery of novel compounds with interesting chemical or biological properties.

Investigation of Biological Activity: Given the prevalence of the benzimidazole scaffold in pharmaceuticals, a key research direction would be the evaluation of the biological properties of this compound and its derivatives. This could involve screening for antimicrobial, anticancer, or other therapeutic activities.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Expected Chemical Shifts / Frequencies
¹H NMR (in CDCl₃) δ 9.8 (t, 1H, -CHO), 7.2-7.8 (m, 4H, Ar-H), 4.0 (s, 3H, N-CH₃), 3.2 (t, 2H, -CH₂-CHO), 3.0 (t, 2H, Ar-CH₂-)
¹³C NMR (in CDCl₃) δ 202 (-CHO), 153 (C2 of benzimidazole), 110-143 (Ar-C), 45 (-CH₂-CHO), 30 (N-CH₃), 25 (Ar-CH₂-)
IR (KBr) ~1725 cm⁻¹ (C=O stretch of aldehyde), ~1620 cm⁻¹ (C=N stretch of imidazole), ~3050 cm⁻¹ (Ar C-H stretch)

Table 2: Physicochemical Properties of the Structurally Related Compound 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol (B91950)

Property Value
Boiling Point 339-355 °C
Melting Point 122 °C
Flash Point 212 °C
Density 1.24 g/cm³
Water Solubility 2.10e-3 g/L
pKa (Basic) 6.17

Data for 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol is provided as a reference for the general physical properties of similar structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(1-methylbenzimidazol-2-yl)propanal

InChI

InChI=1S/C11H12N2O/c1-13-10-6-3-2-5-9(10)12-11(13)7-4-8-14/h2-3,5-6,8H,4,7H2,1H3

InChI Key

GEDHWUIHNLQAHI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCC=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 3 1 Methylbenzimidazol 2 Yl Propanal

Reactions at the Aldehyde Functionality

The aldehyde group in 3-(1-Methylbenzimidazol-2-yl)propanal is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity governs its reactivity, making it susceptible to nucleophilic attack at the carbonyl carbon.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product. youtube.com

In the presence of water, this compound can undergo hydration to form a geminal diol. This reaction is typically reversible and acid or base-catalyzed.

Furthermore, in the presence of alcohols and an acid catalyst, the aldehyde can react to form hemiacetals and subsequently acetals. khanacademy.orgtugraz.at The reaction with a diol, such as ethylene (B1197577) glycol, will form a cyclic acetal (B89532). khanacademy.org These reactions are crucial for protecting the aldehyde group during multi-step syntheses. researchgate.net

ReactantReagentProduct
This compoundWater (H₂O)3-(1-Methylbenzimidazol-2-yl)propane-1,1-diol
This compoundMethanol (B129727) (CH₃OH), H⁺1,1-Dimethoxy-3-(1-methylbenzimidazol-2-yl)propane
This compoundEthylene glycol, H⁺2-(2-(1-Methylbenzimidazol-2-yl)ethyl)-1,3-dioxolane

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of this compound. youtube.com This reaction is a key method for forming carbon-carbon bonds. The initial addition results in a magnesium or lithium alkoxide, which upon acidic workup yields a secondary alcohol. askfilo.comdoubtnut.com

ReagentIntermediateFinal Product
Methylmagnesium bromide (CH₃MgBr)Magnesium alkoxide4-(1-Methylbenzimidazol-2-yl)butan-2-ol
Phenyllithium (C₆H₅Li)Lithium alkoxide1-Phenyl-3-(1-methylbenzimidazol-2-yl)propan-1-ol

Condensation reactions are a class of reactions where two molecules combine, often with the elimination of a small molecule like water.

Aldol (B89426) Condensation: In the presence of a base or acid, this compound, which possesses α-hydrogens, can undergo an aldol condensation with another molecule of itself or a different enolizable carbonyl compound. youtube.comyoutube.com The reaction involves the formation of an enolate ion which then acts as a nucleophile. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to form an α,β-unsaturated aldehyde. youtube.com

Knoevenagel Condensation: This is a modification of the aldol condensation where the aldehyde reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base. wikipedia.orgnih.govresearchgate.net

Schiff Base Formation: this compound can react with primary amines to form an imine, also known as a Schiff base. nih.govniscpr.res.inchemrevlett.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

Reaction TypeReactantCatalyst/ConditionsProduct
Aldol CondensationTwo molecules of this compoundDilute NaOH or acid3-Hydroxy-2-(1-methylbenzimidazol-2-yl)methyl-5-(1-methylbenzimidazol-2-yl)pentanal
Knoevenagel CondensationMalonic acidPiperidine, Pyridine (B92270)5-(1-Methylbenzimidazol-2-yl)-2-pentenoic acid
Schiff Base FormationAniline (B41778)Acid catalystN-(3-(1-Methylbenzimidazol-2-yl)propylidene)aniline

The aldehyde group of this compound can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. libretexts.orgchemguide.co.ukpassmyexams.co.uk Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺).

Oxidizing AgentProduct
Potassium permanganate (KMnO₄)3-(1-Methylbenzimidazol-2-yl)propanoic acid
Chromic acid (H₂CrO₄)3-(1-Methylbenzimidazol-2-yl)propanoic acid
Tollens' Reagent ([Ag(NH₃)₂]⁺)3-(1-Methylbenzimidazol-2-yl)propanoate and elemental silver

The aldehyde functionality can be reduced to a primary alcohol or an amine.

Reduction to Alcohols: The reduction of this compound to 3-(1-methylbenzimidazol-2-yl)propan-1-ol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. Catalytic hydrogenation (H₂/catalyst) is also an effective method.

Reductive Amination: The aldehyde can be converted to an amine through reductive amination. This process involves the initial formation of an imine or enamine by reaction with ammonia or a primary or secondary amine, followed by reduction in situ. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).

Reaction TypeReagent(s)Product
Reduction to AlcoholSodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)3-(1-Methylbenzimidazol-2-yl)propan-1-ol
Reductive AminationAmmonia (NH₃), H₂, Ni3-(1-Methylbenzimidazol-2-yl)propan-1-amine
Reductive AminationMethylamine (CH₃NH₂), NaBH₃CNN-Methyl-3-(1-methylbenzimidazol-2-yl)propan-1-amine

Nucleophilic Addition Reactions

Reactivity of the 1-Methylbenzimidazole (B167850) Moiety

The benzene (B151609) ring of the benzimidazole (B57391) system is susceptible to electrophilic aromatic substitution. The imidazole (B134444) ring acts as an activating group, directing incoming electrophiles to the benzene portion of the molecule. Theoretical calculations have shown that positions 4, 5, 6, and 7 of the benzimidazole ring are π-excessive and thus prone to electrophilic attack.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄5-Nitro- and 7-nitro-3-(1-methylbenzimidazol-2-yl)propanal
BrominationBr₂, FeBr₃5-Bromo- and 7-bromo-3-(1-methylbenzimidazol-2-yl)propanal
ChlorinationCl₂, AlCl₃5-Chloro- and 7-chloro-3-(1-methylbenzimidazol-2-yl)propanal

The imidazole ring of this compound contains two nitrogen atoms. The nitrogen at position 1 (N1) is already substituted with a methyl group. The nitrogen at position 3 (N3), being a pyridine-like nitrogen, is nucleophilic and can readily participate in reactions with electrophiles.

A common reaction at the N3 position is quaternization through alkylation. Treatment of 1-alkylbenzimidazoles with alkyl halides leads to the formation of 1,3-dialkylbenzimidazolium salts. For example, 1-methylbenzimidazole can be alkylated with another equivalent of an alkyl halide to yield a 1,3-dialkylbenzimidazolium halide. This reactivity is expected to be preserved in this compound. Such reactions are valuable for the synthesis of ionic liquids and precursors to N-heterocyclic carbenes.

Transformations Involving the Propanal Linker

The propanal linker in this compound is a versatile functional group that can undergo a variety of transformations, including chain elongation, functionalization, and cyclization reactions. The aldehyde group is highly reactive towards nucleophiles and can be used to construct more complex molecular architectures.

The aldehyde functionality of the propanal linker is a key site for carbon-carbon bond formation, allowing for the elongation and further functionalization of the side chain. Several classical organic reactions can be employed for this purpose.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for forming new carbon-carbon double bonds. For instance, the condensation of (1-methyl/1H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes under basic conditions yields 2-(1-methyl/1H-benzimidazol-2-yl)-3-arylacrylonitriles. It is expected that this compound would undergo similar reactions with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a base to yield α,β-unsaturated products.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. In this reaction, a phosphorus ylide (Wittig reagent) reacts with the aldehyde to form an alkene. This transformation would allow for the conversion of the propanal group in this compound into a variety of substituted alkenyl side chains, depending on the structure of the Wittig reagent used.

Furthermore, reactions with organometallic reagents , such as Grignard reagents (RMgX) or organolithium reagents (RLi), would lead to the formation of secondary alcohols. The aldehyde group would be readily attacked by the nucleophilic carbon of the organometallic reagent, followed by protonation of the resulting alkoxide to yield the alcohol.

Table 2: Potential Chain Elongation and Functionalization Reactions of the Propanal Linker

ReactionReagentsProduct Type
Knoevenagel CondensationMalononitrile, baseα,β-Unsaturated dinitrile
Wittig ReactionPh₃P=CHRAlkene
Grignard ReactionR'MgBr, then H₃O⁺Secondary alcohol

The propanal linker can also participate in cyclization reactions to form fused heterocyclic systems. A prominent example of such a transformation is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While this compound itself is not a β-arylethylamine, it can react with one to form a tetracyclic system. For example, reaction with tryptamine would be expected to yield a β-carboline derivative fused to the benzimidazole system. The mechanism involves the initial formation of an imine between the aldehyde and the amine, followed by an intramolecular electrophilic attack of the indole ring onto the iminium ion.

Furthermore, intramolecular cyclization reactions can be envisioned if the propanal linker is first modified to contain a suitable nucleophilic group. For example, conversion of the aldehyde to an amine via reductive amination, followed by reaction with a suitable electrophile, could lead to the formation of a fused piperidine ring.

Investigation of Reaction Mechanisms and Intermediates

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Electrophilic Aromatic Substitution: This proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The electrophile attacks the π-system of the benzene ring, leading to the formation of this intermediate. Subsequent loss of a proton from the sp³-hybridized carbon restores the aromaticity of the ring.

Reactions at the Aldehyde: Nucleophilic addition to the carbonyl group is the fundamental mechanistic step. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate can then be protonated to form an alcohol or can undergo further reactions, such as elimination in the case of the Knoevenagel and Wittig reactions. In the Wittig reaction, the initial adduct is a betaine which collapses to an oxaphosphetane intermediate before eliminating triphenylphosphine oxide to form the alkene.

Pictet-Spengler Reaction: The reaction is initiated by the formation of an iminium ion from the condensation of the aldehyde and the β-arylethylamine. This iminium ion is a key electrophilic intermediate. The subsequent step is an intramolecular electrophilic aromatic substitution where the electron-rich aromatic ring (e.g., indole) attacks the iminium carbon to form a new six-membered ring. Deprotonation then yields the final tetracyclic product.

Table 3: Key Intermediates in the Transformations of this compound

ReactionKey Intermediate(s)
Electrophilic Aromatic SubstitutionArenium ion (Sigma complex)
Knoevenagel CondensationEnolate of the active methylene compound, Aldol-type adduct
Wittig ReactionBetaine, Oxaphosphetane
Pictet-Spengler ReactionIminium ion

Advanced Spectroscopic and Structural Characterization Techniques for 3 1 Methylbenzimidazol 2 Yl Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(1-Methylbenzimidazol-2-yl)propanal. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the benzimidazole (B57391) ring, the N-methyl group, and the propanal side chain. docbrown.infodocbrown.info The aldehyde proton is typically found significantly downfield (around 9-10 ppm) due to the deshielding effect of the carbonyl group. docbrown.info The aromatic protons of the benzimidazole ring would appear in the range of 7-8 ppm. The methylene (B1212753) (CH₂) groups of the propanal chain would exhibit characteristic splitting patterns due to coupling with each other and the aldehyde proton. docbrown.info The N-methyl group would appear as a sharp singlet, typically around 3.5-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, typically appearing around 200 ppm. docbrown.info Carbons of the benzimidazole ring would resonate in the aromatic region (110-155 ppm). mdpi.com The carbons of the N-methyl group and the two methylene groups of the propanal chain would appear in the upfield region of the spectrum. docbrown.info

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for confirming the complete structural assignment. nih.govresearchgate.net

COSY (¹H-¹H): This experiment establishes the connectivity between neighboring protons. It would show correlations between the aldehyde proton and the adjacent methylene protons, as well as between the two methylene groups of the propanal chain. researchgate.net

HMBC (¹H-¹³C): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule. For instance, it would confirm the connection of the propanal side chain to the C2 position of the benzimidazole ring and the attachment of the methyl group to the N1 position. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This data is predictive and based on typical chemical shifts for similar structural motifs.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (CHO) ~9.8 (triplet) ~202
Methylene (α-CH₂) ~3.0 (quartet) ~45
Methylene (β-CH₂) ~3.3 (triplet) ~25
N-Methyl (N-CH₃) ~3.8 (singlet) ~31
Benzimidazole C2 - ~152
Benzimidazole C4/C7 ~7.6-7.8 (multiplet) ~110-120
Benzimidazole C5/C6 ~7.2-7.4 (multiplet) ~122-124
Benzimidazole C3a/C7a - ~136-143

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band characteristic of the aldehyde C=O stretch, typically found in the range of 1720-1740 cm⁻¹. rsc.orgnih.gov Other significant peaks would include C-H stretching vibrations for the aromatic, aliphatic, and aldehyde groups (around 2720, 2820, and 2900-3100 cm⁻¹), and C=C and C=N stretching vibrations from the benzimidazole ring (around 1450-1620 cm⁻¹). nist.govresearchgate.net

Raman Analysis: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations of the benzimidazole moiety are typically strong in the Raman spectrum, which can be useful for detailed structural analysis.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound This data is predictive and based on typical frequencies for the contained functional groups.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C=O Stretch (Aldehyde) 1720 - 1740 Strong
C-H Stretch (Aldehyde) 2720, 2820 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 2960 Medium
C=C / C=N Stretch (Aromatic Ring) 1450 - 1620 Medium-Strong
C-N Stretch 1300 - 1350 Medium

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like the benzimidazole ring system.

Ultraviolet-Visible (UV-Vis) Absorption: The benzimidazole ring is the primary chromophore in this compound. The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions within the conjugated system. rsc.orgresearchgate.net Typically, benzimidazole derivatives exhibit two main absorption bands, one around 240-250 nm and another, more intense band around 270-285 nm. researchgate.net The presence of the propanal substituent is not expected to significantly alter the position of these maxima.

Fluorescence Studies: Many benzimidazole derivatives are known to be fluorescent. Excitation at the absorption maxima would likely lead to fluorescence emission at a longer wavelength. Fluorescence spectroscopy can be used to study the excited state properties of the molecule and can be a highly sensitive detection method.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

For this compound (molecular formula C₁₁H₁₂N₂O), the molecular weight is 188.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 188. docbrown.info The fragmentation pattern would provide evidence for the structure. Key expected fragmentation pathways include:

Loss of the formyl radical (•CHO, 29 Da) to give a fragment at m/z 159.

Cleavage of the C-C bond adjacent to the ring, leading to the stable 1-methylbenzimidazol-2-ylmethyl cation at m/z 145.

The base peak could be the m/z 131 fragment, corresponding to the 1-methylbenzimidazolium cation, formed by cleavage of the entire propanal side chain. docbrown.infonist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This data is predictive and based on established fragmentation patterns of aldehydes and benzimidazoles.

m/z Value Proposed Fragment Ion Formula
188 Molecular Ion [M]⁺ [C₁₁H₁₂N₂O]⁺
159 [M - CHO]⁺ [C₁₀H₁₁N₂]⁺
145 [M - CH₂CHO]⁺ [C₉H₉N₂]⁺
131 [1-Methylbenzimidazolium]⁺ [C₈H₇N₂]⁺

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not available, analysis of related benzimidazole derivatives provides insight into expected features. nih.govresearchgate.net

Advanced Chromatographic-Mass Spectrometric Techniques for Purity and Identity Confirmation

To ensure the purity and confirm the identity of a synthesized sample of this compound, hyphenated chromatographic and mass spectrometric techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used. The sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, suitable for a wider range of compounds. The sample is separated by high-performance liquid chromatography (HPLC), and the eluent is introduced into a mass spectrometer (e.g., using an electrospray ionization source). This provides a retention time from the LC and a mass spectrum from the MS, a combination of which gives a very high degree of confidence in the identity and purity of the analyte. nih.gov This method is ideal for confirming the presence of this compound and quantifying any potential impurities.

Computational and Theoretical Investigations of 3 1 Methylbenzimidazol 2 Yl Propanal

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and geometric parameters of molecules. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6–311G(d,p), have been shown to provide reliable results that are in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.govnih.gov

The optimization of the molecular geometry of 3-(1-Methylbenzimidazol-2-yl)propanal using DFT would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Studies on similar structures, such as 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one, have demonstrated that optimized geometries from DFT calculations closely superimpose upon experimental structures, with minor deviations often attributed to intermolecular interactions in the crystal lattice that are not present in the gas-phase calculations. mdpi.com The benzimidazole core is typically found to be nearly planar. nih.gov For the title compound, the planarity of the fused benzimidazole ring system, along with the conformational orientation of the propanal side chain, would be the primary focus of such a geometric optimization. The calculated structure provides a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms. mdpi.comnih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzimidazole Core Note: This data is illustrative, based on calculations for related benzimidazole structures, as specific data for this compound was not available in the searched literature.

ParameterBond/AngleTypical Calculated Value (B3LYP)
Bond LengthC=N~1.38 Å
Bond LengthC-N~1.39 Å
Bond LengthC-C (aromatic)~1.39 - 1.41 Å
Bond LengthN-CH₃~1.47 Å
Bond AngleC-N-C (imidazole ring)~108°
Bond AngleN-C-N (imidazole ring)~111°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. youtube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comresearchgate.net

For benzimidazole derivatives, the HOMO is often localized over the benzimidazole ring, indicating that this region is the primary site for electron donation. researchgate.net The LUMO's location can vary depending on the substituents. The HOMO→LUMO transition represents an electronic excitation that involves the transfer of electron density within the molecule. researchgate.net In studies of related chiral benzimidazoles, the HOMO-LUMO energy gap calculated via DFT was found to be around 5.5 eV, indicating significant stability. nih.gov A large energy gap is indicative of charge transfer occurring within the molecule. irjweb.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters Note: The values presented are typical for benzimidazole derivatives and serve as an estimation for this compound.

ParameterSymbolTypical ValueImplication
HOMO EnergyEHOMO~ -5.9 eVElectron-donating ability
LUMO EnergyELUMO~ -0.5 eVElectron-accepting ability
Energy GapΔE = ELUMO - EHOMO~ 5.4 eVHigh kinetic stability, low reactivity

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and hyperconjugative effects within a molecule. It provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals. The stabilization energy, E(2), associated with the interaction between a donor NBO (i) and an acceptor NBO (j) is a key metric; a higher E(2) value indicates a more intense interaction and greater electron delocalization.

Prediction and Correlation of Spectroscopic Data with Experimental Observations

A significant application of DFT calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model. Theoretical calculations of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) are commonly performed. researchgate.net

For benzimidazole derivatives, DFT calculations have been shown to reproduce experimental vibrational spectra with good accuracy, although calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies. researchgate.net Similarly, theoretical ¹H and ¹³C NMR chemical shifts, calculated using methods like GIAO (Gauge-Independent Atomic Orbital), generally show a strong linear correlation with experimental values. researchgate.net

The electronic absorption spectra, calculated using Time-Dependent DFT (TD-DFT), can predict the λ_max values corresponding to electronic transitions, primarily the π→π* transitions within the benzimidazole ring. conicet.gov.ar For example, in a study on 2-aminobenzimidazole, the calculated absorption maxima were found to be 259, 247, and 239 nm in an ethanol (B145695) solution, which correlated well with the measured values of 283, 243, and 212 nm. researchgate.net Such correlations between theoretical predictions and experimental observations for this compound would provide strong evidence for the accuracy of the calculated molecular structure and electronic properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information on conformational dynamics and intermolecular interactions. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the potential energy surface and identify stable conformations and the pathways for transitioning between them. mdpi.com

For a flexible molecule like this compound, which has a rotatable propanal side chain, MD simulations can be used to explore its conformational landscape. nih.gov This analysis helps identify the most populated (lowest energy) conformations and understand the flexibility of the side chain relative to the rigid benzimidazole core. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated from the simulation trajectory to quantify the stability of the molecule's structure and the mobility of specific atomic regions, respectively. researchgate.net Furthermore, MD simulations in a solvent environment can provide insights into intermolecular interactions, such as hydrogen bonding with solvent molecules, which are crucial for understanding the molecule's behavior in solution.

Conceptual Density Functional Theory (CDFT) for Reactivity Prediction

Conceptual DFT (CDFT) provides a framework for defining and calculating chemical concepts derived from the electron density, which serve as descriptors of molecular reactivity. mdpi.com These global reactivity descriptors, calculated from HOMO and LUMO energies, include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). nih.gov

Chemical Hardness (η) : Defined as half the HOMO-LUMO energy gap, it measures the resistance of a molecule to change its electron configuration. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." irjweb.comnih.gov

Electronegativity (χ) : Represents the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : This index quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. It is a measure of a molecule's ability to act as an electrophile. irjweb.com

These indices are powerful tools for predicting the reactivity of organic molecules. mdpi.com For instance, the chemical hardness of a benzimidazole derivative was found to be relatively high (2.2449 eV), implying high stability and low reactivity. irjweb.com Calculating these parameters for this compound would allow for a quantitative prediction of its chemical behavior and reactivity patterns.

Table 3: Conceptual DFT Reactivity Descriptors Note: These values are illustrative, based on calculations for related benzimidazole structures.

DescriptorFormulaTypical Calculated ValueInterpretation
Chemical Hardnessη = (ELUMO - EHOMO) / 2~2.7 eVHigh stability
Chemical Potentialμ = (EHOMO + ELUMO) / 2~ -3.2 eVTendency to escape electron cloud
Electronegativityχ = -μ~ 3.2 eVElectron-attracting power
Electrophilicity Indexω = μ² / (2η)~ 1.89 eVGlobal electrophilic nature
Global SoftnessS = 1 / (2η)~ 0.185 eV⁻¹Measure of reactivity

Applications of 3 1 Methylbenzimidazol 2 Yl Propanal in Synthetic Chemistry and Material Sciences

Role as a Versatile Building Block and Precursor in Organic Synthesis

In the field of synthetic organic chemistry, "building blocks" are fundamental molecular units used to construct more complex compounds. cymitquimica.com 3-(1-Methylbenzimidazol-2-yl)propanal fits this role adeptly due to its distinct reactive centers. The primary sites for chemical modification are the aldehyde group and the benzimidazole (B57391) nucleus.

The aldehyde group (-CHO) is one of the most versatile functional groups in organic synthesis. It can participate in a multitude of chemical reactions, allowing for the extension of the carbon chain and the introduction of new functionalities. These reactions include:

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and readily reacts with various nucleophiles.

Condensation Reactions: It can react with amines, hydrazines, and active methylene (B1212753) compounds to form imines, hydrazones, and larger unsaturated systems, respectively.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to different classes of compounds.

The 1-methylbenzimidazole (B167850) portion of the molecule provides a rigid, aromatic scaffold that is common in many biologically active compounds and functional materials. nih.gov Its presence imparts specific steric and electronic properties to the molecules derived from it. As a precursor, this compound offers a straightforward route to introduce the methylbenzimidazole motif into a target structure. The propionaldehyde (B47417) side chain acts as a reactive handle to connect the benzimidazole core to other molecular fragments.

Below is a table summarizing potential synthetic transformations involving the aldehyde group of this compound.

Reaction TypeReagent(s)Resulting Functional Group
Reduction Sodium borohydride (B1222165) (NaBH₄)Primary Alcohol (-CH₂OH)
Oxidation Potassium permanganate (B83412) (KMnO₄)Carboxylic Acid (-COOH)
Wittig Reaction Phosphonium ylide (Ph₃P=CHR)Alkene (-CH=CHR)
Grignard Reaction Grignard reagent (R-MgBr)Secondary Alcohol (-CH(OH)R)
Reductive Amination Amine (R-NH₂), NaBH₃CNSecondary Amine (-CH₂-NHR)
Knoevenagel Condensation Active methylene compoundα,β-Unsaturated system

These transformations highlight the compound's utility as a versatile intermediate for creating a diverse library of benzimidazole derivatives. nih.gov

Development of Novel Heterocyclic Systems and Fused Ring Structures

A significant application of this compound is in the synthesis of new and complex heterocyclic systems. The aldehyde functionality is a key starting point for various cyclization reactions, leading to the formation of new rings attached to the benzimidazole core. This strategy is a common approach for building fused-ring systems, which are prevalent in medicinal chemistry and materials science. nih.govnih.gov

For instance, the reaction of this compound with bifunctional reagents can lead to the construction of new heterocyclic rings. Condensation with hydrazine (B178648) or its derivatives can yield pyrazoline or pyrazole (B372694) rings. nih.gov Similarly, reaction with hydroxylamine (B1172632) can produce isoxazoline (B3343090) systems. These reactions expand the structural diversity of compounds that can be accessed from a single precursor.

Furthermore, intramolecular reactions can be designed to create fused-ring structures. If other reactive groups are introduced into the molecule, the aldehyde can participate in a ring-closing reaction. This approach is valuable for synthesizing rigid, polycyclic aromatic systems with defined three-dimensional shapes. The synthesis of thiazolo[3,2-a]benzimidazoles from benzimidazole precursors serves as an example of how the core structure can be elaborated into more complex fused systems. nih.gov

The table below illustrates potential heterocyclic systems that could be synthesized from this compound.

ReagentResulting Heterocyclic System (Example)
Hydrazine HydratePyrazoline derivative
PhenylhydrazineN-Phenylpyrazoline derivative
HydroxylamineIsoxazoline derivative
ThiosemicarbazideThiadiazine derivative
o-Phenylenediamine (B120857)Benzodiazepine derivative

Exploration in Coordination Chemistry and Metalloligand Design (as a Benzimidazole-Containing Ligand Precursor)

The benzimidazole ring system is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions through its nitrogen donor atoms. mdpi.com this compound serves as an excellent precursor for designing more elaborate ligands. While the aldehyde itself is not typically a strong coordinating group, it can be readily converted into functionalities that are.

A common strategy is the Schiff base condensation of the aldehyde with a primary amine. If the amine contains additional donor atoms (e.g., another amino group, a hydroxyl group, or a pyridyl group), the resulting Schiff base can act as a multidentate ligand, capable of forming stable complexes with transition metals. For example, reacting this compound with ethylenediamine (B42938) would produce a tridentate ligand with three nitrogen donor atoms (N,N,N).

These metal complexes have potential applications in catalysis, sensing, and as functional materials. The specific properties of the metal complex, such as its geometry, stability, and redox potential, can be fine-tuned by modifying the structure of the ligand derived from the propanal precursor. The synthesis of copper(II) complexes with related bis(1-methylbenzimidazol-2-yl) ligands demonstrates the affinity of the methylbenzimidazole moiety for metal ions and its utility in constructing coordination compounds. nih.gov

Contributions to the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules, particularly those with pharmaceutical or biological activity, often relies on a convergent approach where key fragments (building blocks) are synthesized separately and then joined together. nih.govnih.gov this compound represents a valuable fragment that can be incorporated into larger, more intricate molecular structures.

Potential as a Chemical Reagent or Catalyst Component

Beyond its role as a structural building block, this compound has the potential to be used as a chemical reagent or as a precursor to catalyst components. The benzimidazole ring can be a component of N-heterocyclic carbene (NHC) ligands, which are widely used in organometallic catalysis. While the 1-methyl group is already in place, further modification would be needed to generate the imidazolium (B1220033) salt precursor to an NHC.

Furthermore, ligands derived from this compound can be used to create catalytically active metal complexes. mdpi.com For example, a chiral amine could be used to form a chiral Schiff base ligand. A metal complex of this ligand could then potentially be used as an asymmetric catalyst for various organic transformations. The combination of the rigid benzimidazole scaffold and the tunable side chain originating from the propanal group allows for the systematic design of ligands for specific catalytic applications. The use of benzimidazole derivatives as key intermediates in the synthesis of pharmaceuticals underscores their importance as reagents in multi-step synthetic processes. google.com

Future Research Trajectories and Interdisciplinary Perspectives

Development of Green and Sustainable Synthetic Routes

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are not always aligned with the principles of green chemistry. nih.gov Future research will undoubtedly focus on developing more sustainable and efficient pathways to 3-(1-Methylbenzimidazol-2-yl)propanal. The condensation of N-methyl-o-phenylenediamine with a suitable three-carbon aldehyde synthon is the most direct approach, and modern methodologies can make this process significantly greener.

Key areas for development include:

Catalyst-Free Reactions: Recent studies have shown that the condensation of o-phenylenediamines and aldehydes can proceed rapidly and in high yield in methanol (B129727) at ambient temperature without any catalyst. researchgate.netthieme-connect.com This approach, which is scalable and occurs open to air, represents a significant step forward in sustainable synthesis. thieme-connect.com

Novel Catalytic Systems: The use of mild and recyclable catalysts offers another green avenue. Catalysts such as ammonium (B1175870) chloride, niscpr.res.in supported gold nanoparticles, mdpi.comnih.gov p-toluenesulfonic acid, orientjchem.org and various Lewis acids have been shown to be effective in promoting benzimidazole formation under milder conditions than traditional methods. mdpi.com

Alternative Solvents and Conditions: Moving away from conventional organic solvents is a core tenet of green chemistry. Research into using deep eutectic solvents (DES), which can act as both the reaction medium and a reactant, has shown promise for producing 1,2-disubstituted benzimidazoles with high selectivity and simplified work-up procedures. nih.govmdpi.com Additionally, microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. mdpi.com

Table 1: Potential Green Synthetic Routes for Benzimidazole Aldehydes
MethodologyCatalyst/PromoterSolventKey AdvantagesReference
Ambient Temperature CondensationNoneMethanolCatalyst-free, rapid (1 min), scalable, high functional group tolerance. researchgate.netthieme-connect.com
Deep Eutectic Solvent (DES) SynthesisNone (DES acts as medium and reactant)Choline Chloride:o-PDAHigh selectivity, easy work-up, no external solvent needed. nih.govmdpi.com
Heterogeneous CatalysisAu/TiO₂ NanoparticlesCHCl₃:MeOHHigh yields, catalyst is recoverable and reusable, mild conditions. mdpi.comnih.gov
Mild Acid CatalysisAmmonium Chloride (NH₄Cl)Ethanol (B145695)Economically viable, simple procedure, moderate to good yields. niscpr.res.in
Microwave-Assisted SynthesisMontmorillonite K10 ClayNone (Solvent-free)Rapid, high conversion rates, environmentally benign. mdpi.com

Discovery of Novel Reactivity and Transformation Pathways

The aldehyde group of this compound is a versatile handle for a multitude of chemical transformations. While standard aldehyde chemistry is expected, the influence of the N-methylbenzimidazole moiety could lead to novel reactivity. Future research will likely explore the derivatization of this compound to create a library of new chemical entities.

Potential transformation pathways to be investigated include:

Condensation Reactions: The aldehyde can readily participate in Knoevenagel, aldol (B89426), and similar condensation reactions to form new C-C bonds, leading to more complex molecules with extended conjugation.

Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid would yield 3-(1-methylbenzimidazol-2-yl)propanoic acid, a precursor for amides and esters. Conversely, reduction to the corresponding alcohol, 3-(1-methylbenzimidazol-2-yl)propan-1-ol, provides a scaffold for ether synthesis or esterification.

Cyclization and Multicomponent Reactions: The aldehyde functionality is a key component in many named reactions that form new heterocyclic rings. Investigating its participation in reactions like the Hantzsch pyridine (B92270) synthesis or multicomponent reactions (e.g., Ugi or Passerini reactions) could yield novel, complex molecular architectures.

Reactivity of the Benzimidazole Core: While the aldehyde is the primary reactive site, pathways involving the benzimidazole ring itself, such as electrophilic substitution or metal-catalyzed C-H functionalization, could be explored to further modify the scaffold, although this is often challenging. researchgate.net

Integration into Advanced Functional Materials Research

The unique combination of a rigid, electron-rich benzimidazole core and a reactive aldehyde group makes this compound an attractive building block for advanced functional materials. This excludes biological or medical applications.

Future research could focus on its use as a monomer or cross-linking agent in:

Porous Organic Polymers (POPs): The aldehyde group can undergo condensation reactions with various amine-containing linkers to form porous polymers with high surface areas. globethesis.com Such benzimidazole-linked POPs (BIPOPs) are promising for applications in gas adsorption and heterogeneous catalysis. globethesis.com

High-Performance Polyimides: Benzimidazole units are known to enhance the thermal stability, mechanical strength, and dielectric performance of polymers like polyimides due to their rigid structure and ability to form hydrogen bonds. mdpi.com The propanal group could be used to synthesize or modify polyimides, potentially creating materials with superior properties for electronics and aerospace applications. mdpi.com

Organic Electronics: Benzimidazole derivatives are utilized as host materials in Organic Light-Emitting Diodes (OLEDs) due to their high triplet energies and balanced charge-transport properties. acs.orgacs.org The aldehyde functionality of this compound could be used to covalently incorporate it into a polymer backbone or to synthesize larger, conjugated systems for use in organic electronics.

Table 2: Potential Applications in Advanced Functional Materials
Material TypeRole of this compoundAnticipated PropertiesPotential Application Area
Porous Organic Polymers (POPs)Monomer/Building BlockHigh surface area, thermal stability, tunable porosity.Gas storage, separation, heterogeneous catalysis.
High-Performance PolyimidesMonomer/ModifierEnhanced thermal stability (high Tg), improved mechanical strength, low coefficient of thermal expansion (CTE).Flexible electronics, aerospace components.
Conjugated Polymers for OLEDsMonomer/PrecursorHigh triplet energy, balanced charge transport, good thermal stability.Host materials for phosphorescent and TADF emitters in OLEDs.
Coordination PolymersLigand PrecursorDefined structures, catalytic activity, sensory capabilities.Chemical sensing, catalysis.

High-Throughput Screening for Chemical Discovery and Optimization

High-Throughput Screening (HTS) is a powerful technology that can dramatically accelerate both the optimization of synthetic routes and the discovery of new reactions. ewadirect.com Applying HTS to this compound could rapidly advance our understanding and application of this compound.

Future research directions include:

Synthesis Optimization: Miniaturized, parallel reaction screening can be employed to rapidly evaluate a wide array of catalysts, solvents, temperatures, and reactant ratios to identify the optimal conditions for synthesizing this compound with maximum yield and purity. nih.govacs.org This approach is particularly valuable for fine-tuning green chemistry protocols. ingentaconnect.com

Discovery of Novel Transformations: By reacting this compound against a large library of diverse chemical reagents and catalysts in a high-throughput format, novel and unexpected transformation pathways can be discovered. researchgate.net This method moves beyond hypothesis-driven research to enable serendipitous discovery of new chemical reactivity.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides invaluable tools for predicting molecular properties and reactivity, guiding experimental work and reducing the need for trial-and-error synthesis. mdpi.com For this compound, computational modeling can offer deep insights.

Key computational approaches for future research:

DFT Calculations: Density Functional Theory (DFT) can be used to predict the compound's optimized geometry, electronic structure (HOMO/LUMO energy levels), and spectroscopic signatures (NMR, IR), which can aid in its characterization. nih.gov Furthermore, mapping the electrostatic potential can identify the most reactive sites, predicting its behavior in chemical reactions.

Reaction Pathway Modeling: Computational modeling can be used to elucidate the mechanisms of known and potential reactions. By calculating the transition state energies, researchers can predict the feasibility of different transformation pathways and design catalysts to favor a desired outcome.

Materials Property Prediction: When considering its use in functional materials, computational methods can predict key properties. For example, modeling its interaction with other monomers can help predict the final structure and properties of a polymer. For electronic applications, its charge transport characteristics and triplet energy can be calculated to assess its suitability as an OLED host material. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.